Cas no 91352-66-8 (1,2-Benzenediol,4-(1,1-dimethylethyl)-5-methoxy-)

1,2-Benzenediol,4-(1,1-dimethylethyl)-5-methoxy- is a substituted catechol derivative with potential applications as an antioxidant or intermediate in organic synthesis. Its tert-butyl and methoxy substituents enhance steric and electronic properties, improving stability and reactivity. This compound may be useful in pharmaceutical or polymer chemistry due to its functional group versatility and controlled oxidation behavior.
1,2-Benzenediol,4-(1,1-dimethylethyl)-5-methoxy- structure
91352-66-8 structure
Product Name:1,2-Benzenediol,4-(1,1-dimethylethyl)-5-methoxy-
CAS No:91352-66-8
MF:C11H16O3
MW:196.242943763733
CID:799657
PubChem ID:354847
Update Time:2025-06-19

1,2-Benzenediol,4-(1,1-dimethylethyl)-5-methoxy- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Benzenediol,4-(1,1-dimethylethyl)-5-methoxy-
    • 4-tert-butyl-5-methoxybenzene-1,2-diol
    • 4-t-Butyl-5-methoxy-1,2-benzenediol
    • 4-tert-butyl-5-methoxy catechol
    • 5-tert-butyl-4-methoxy-1,2-dihydroxybenzene
    • 4-t-Butyl-5-methoxycatechol
    • AKOS006271867
    • NSC-607537
    • 4-tert-Butyl-5-methoxycatechol
    • 4-methoxy-5-t-butylcatechol
    • SCHEMBL158789
    • DTXSID00326651
    • 4-TERT-BUTYL-5-METHOXY-CATECHOL
    • 4-(tert-Butyl)-5-methoxybenzene-1,2-diol
    • 91352-66-8
    • NSC607537
    • Inchi: 1S/C11H16O3/c1-11(2,3)7-5-8(12)9(13)6-10(7)14-4/h5-6,12-13H,1-4H3
    • InChI Key: QKPHPJQVAIJIOL-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C(=CC=1C(C)(C)C)O)O

Computed Properties

  • Exact Mass: 196.11000
  • Monoisotopic Mass: 196.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.7A^2
  • XLogP3: 2.9

Experimental Properties

  • Density: 1.108
  • Boiling Point: 353.2°C at 760 mmHg
  • Flash Point: 167.4°C
  • Refractive Index: 1.534
  • PSA: 49.69000
  • LogP: 2.40390

1,2-Benzenediol,4-(1,1-dimethylethyl)-5-methoxy- Security Information

  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Storage Condition:−20°C

1,2-Benzenediol,4-(1,1-dimethylethyl)-5-methoxy- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T274854-10mg
1,2-Benzenediol,4-(1,1-dimethylethyl)-5-methoxy-
91352-66-8 ≥98%
10mg
¥897.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T274854-100mg
1,2-Benzenediol,4-(1,1-dimethylethyl)-5-methoxy-
91352-66-8 ≥98%
100mg
¥4975.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T274854-50mg
1,2-Benzenediol,4-(1,1-dimethylethyl)-5-methoxy-
91352-66-8 ≥98%
50mg
¥2874.90 2023-08-31
LKT Labs
B8073-10mg
4-tert-Butyl-5-Methoxycatechol
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$184.70 2024-05-21
LKT Labs
B8073-50mg
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LKT Labs
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A2B Chem LLC
AH90707-10mg
4-T-BUTYL-5-METHOXY-1,2-BENZENEDIOL
91352-66-8 ≥98%
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$298.00 2024-07-18
A2B Chem LLC
AH90707-50mg
4-T-BUTYL-5-METHOXY-1,2-BENZENEDIOL
91352-66-8 ≥98%
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A2B Chem LLC
AH90707-100mg
4-T-BUTYL-5-METHOXY-1,2-BENZENEDIOL
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SHENG KE LU SI SHENG WU JI SHU
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91352-66-8
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